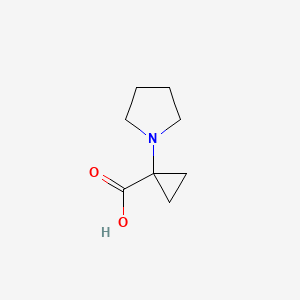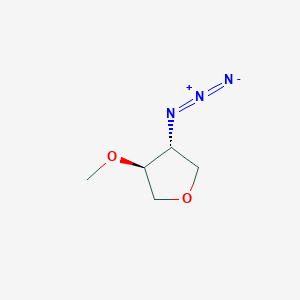
N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents, and its chemical formula is C13H15F2N3O2. This compound is commonly referred to as DDAO and has been used in various scientific studies to investigate its biochemical and physiological effects.
作用机制
DDAO works by binding to proteins and changing their fluorescence properties. This allows researchers to study the binding of ligands to proteins and to investigate the conformational changes that occur upon ligand binding. DDAO has also been shown to be a useful tool for studying the function of ion channels in cells. By monitoring the fluorescence changes of DDAO, researchers can investigate the opening and closing of ion channels and the movement of ions across cell membranes.
Biochemical and Physiological Effects:
DDAO has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes. This makes it an ideal tool for studying biological processes without affecting the system being studied.
实验室实验的优点和局限性
The advantages of using DDAO in lab experiments include its high sensitivity, low toxicity, and ability to be used in a variety of experimental settings. It is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, the limitations of DDAO include its limited solubility in aqueous solutions and its sensitivity to pH changes. This can make it difficult to use in certain experimental conditions.
未来方向
There are several future directions for the use of DDAO in scientific research. One potential application is in the study of drug-target interactions, where DDAO could be used to investigate the binding of ligands to various drug targets. Another potential application is in the development of new biosensors, where DDAO could be used to monitor changes in protein conformation and activity. Additionally, DDAO could be used to study the function of ion channels in various cell types, which could lead to the development of new drugs for the treatment of various diseases.
合成方法
The synthesis method of DDAO involves the reaction of 2,4-difluoroaniline with oxalyl chloride to form the corresponding acid chloride. This is then reacted with N,N-dimethylethylenediamine to form the final product, DDAO. The yield of this reaction is typically around 50%, and the purity of the product can be improved through recrystallization.
科学研究应用
DDAO has been extensively used in scientific research due to its unique properties. It is commonly used as a fluorescent probe to study various biological processes, such as protein-protein interactions, enzyme kinetics, and membrane transport. DDAO has been used to study the binding of ligands to proteins, which is important in drug discovery. It has also been used to investigate the mechanism of action of various drugs and to study the function of ion channels in cells.
属性
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-(dimethylamino)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N3O2/c1-17(2)6-5-15-11(18)12(19)16-10-4-3-8(13)7-9(10)14/h3-4,7H,5-6H2,1-2H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGWEUPMABOSPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B2697460.png)




![Ethyl 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2697472.png)



![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2697476.png)



![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2697482.png)